Maillard Product

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Maillard reaction, named after the French chemist Louis-Camille Maillard who discovered it in 1912, is a non-enzymatic reaction that takes place between an available amino group and a carbonyl-containing moiety . This reaction is responsible for the browning of food and the formation of complex flavors and aromas during cooking .

准备方法

Synthetic Routes and Reaction Conditions: The Maillard reaction occurs spontaneously in food in the presence of heat. The reactive carbonyl groups of reducing sugars react with the nucleophilic amino group of amino acids, peptides, or proteins to form a large variety of compounds . The reaction is optimal between 140-165°C .

Industrial Production Methods: In the food industry, the Maillard reaction is utilized to enhance the flavor, color, and aroma of various products. This is achieved through controlled heating processes, where specific conditions such as temperature, pH, and reactant concentrations are carefully monitored to produce desired Maillard products .

化学反应分析

Types of Reactions: The Maillard reaction involves a series of complex chemical reactions, including condensation, rearrangement, and polymerization . The initial step involves the reaction between the carbonyl group of the sugar and the amino group of the amino acid, forming N-substituted glycosylamine and water . This glycosylamine undergoes Amadori rearrangement to form ketosamines .

Common Reagents and Conditions: The reaction typically involves reducing sugars such as glucose or fructose and amino acids like lysine or glycine . The reaction is accelerated in an alkaline environment and at higher temperatures .

Major Products: The Maillard reaction produces a wide range of compounds, including melanoidins, which are responsible for the brown color of cooked foods, and various flavor compounds that contribute to the sensory properties of food .

科学研究应用

Chemistry: In chemistry, Maillard products are studied for their complex reaction mechanisms and the formation of various intermediate and final products .

Biology: In biology, the Maillard reaction is significant in the study of protein glycation and its effects on biological systems . Advanced glycation end products (AGEs) formed during the Maillard reaction are implicated in aging and various diseases .

Medicine: In medicine, research focuses on the role of Maillard products in the development of chronic diseases such as diabetes and cardiovascular diseases . The formation of AGEs is a key area of study in understanding the pathophysiology of these conditions .

Industry: In the food industry, Maillard products are essential for developing flavors, colors, and aromas in processed foods . They are also used in the production of specialty malts for brewing and in the creation of artificial flavors .

作用机制

The Maillard reaction mechanism begins with the formation of an N-substituted glycosylamine from the reaction between the amino group of the amino acid and the carbonyl group of the reducing sugar . This glycosylamine undergoes Amadori rearrangement to form ketosamines, which further react through several pathways to produce various compounds, including melanoidins and flavor compounds . The reaction is influenced by factors such as temperature, pH, and the presence of reactants .

相似化合物的比较

Caramelization: Unlike the Maillard reaction, caramelization involves the thermal decomposition of sugars without the involvement of amino acids.

Strecker Degradation: This reaction involves the interaction of amino acids with dicarbonyl compounds, leading to the formation of aldehydes and other volatile compounds.

Uniqueness: The Maillard reaction is unique in its ability to produce a wide range of flavor and color compounds through the interaction of amino acids and reducing sugars . This complexity and diversity of products make it distinct from other browning reactions .

属性

分子式 |

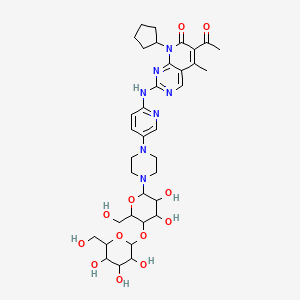

C36H49N7O12 |

|---|---|

分子量 |

771.8 g/mol |

IUPAC 名称 |

6-acetyl-8-cyclopentyl-2-[[5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40) |

InChI 键 |

DYSPTWKZFBSOIY-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)

![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)

![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)

![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)

![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)